![molecular formula C14H20N2O5 B2387064 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1026546-76-8](/img/structure/B2387064.png)

2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

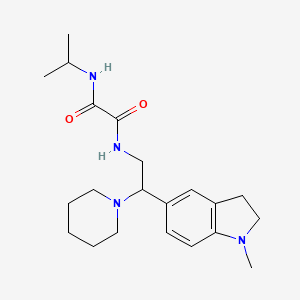

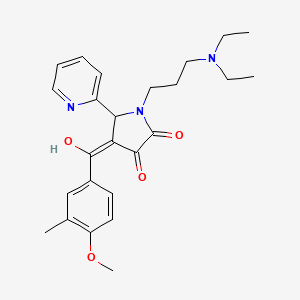

2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. Initial steps include the preparation of the key intermediate 1-(tert-butoxycarbonyl)pyrrolidine. This intermediate undergoes further reactions, such as acylation, cyclization, and subsequent functional group manipulations under controlled conditions to form the final compound. Temperature, pressure, and the presence of catalysts are critical parameters to optimize yield and purity.

Industrial Production Methods: Industrially, the large-scale production may involve optimization of batch or continuous flow processes. Utilization of robust catalytic systems, efficient separation techniques, and stringent quality control measures ensure the reproducibility and scalability of the synthesis. Environmental considerations, such as waste management and green chemistry principles, are integrated into the production methodology to minimize the ecological footprint.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, substitution, and cyclization. Its reactivity is largely influenced by the presence of functional groups such as the pyrrolidine, oxazole, and carboxylic acid moieties.

Common Reagents and Conditions: Reactions involving this compound often employ reagents like sodium borohydride for reductions, peracids for oxidations, and nucleophiles for substitution reactions. Typical conditions include controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products: Major products from these reactions include derivatives that may alter the compound’s pharmacokinetic and pharmacodynamic profiles, enhancing or modulating its biological activity.

4. Scientific Research Applications: This compound finds extensive applications in various fields:

Chemistry: : Utilized as a building block in the synthesis of more complex molecules, catalysts, and as a reference standard in analytical techniques.

Biology: : Serves as a probe in biochemical assays to study enzyme activities, protein interactions, and cellular pathways.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Often a candidate in drug design and development projects.

Industry: : Applied in the manufacturing of specialized chemicals, agrochemicals, and as an additive in polymer industries to enhance material properties.

Wirkmechanismus

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate biological pathways, resulting in therapeutic or biochemical outcomes. Detailed mechanistic studies often reveal the involvement of pathways like signal transduction, gene expression modulation, or metabolic regulation.

6. Comparison with Similar Compounds: Compared to other similar compounds, 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid exhibits unique structural and functional characteristics Similar compounds might include various substituted pyrrolidine or oxazole derivatives

That’s a lot of detailed info! Feel free to dive deeper into any section or ask about something specific. I’m here to keep it engaging.

Eigenschaften

IUPAC Name |

5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-8-10(12(17)18)15-11(20-8)9-6-5-7-16(9)13(19)21-14(2,3)4/h9H,5-7H2,1-4H3,(H,17,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELLTRYGFGHKDZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)

![3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2386991.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)